molecular formula C15H15FN2O2 B11939293 1-(2-Ethoxyphenyl)-3-(3-fluorophenyl)urea

1-(2-Ethoxyphenyl)-3-(3-fluorophenyl)urea

Cat. No.: B11939293
M. Wt: 274.29 g/mol
InChI Key: SKPMDIGUZVHOSD-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-N’-(3-fluorophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-N’-(3-fluorophenyl)urea typically involves the reaction of 2-ethoxyaniline with 3-fluoroaniline in the presence of a carbonyl source such as phosgene or a phosgene substitute. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions would be essential to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-N’-(3-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The ethoxy and fluorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro compounds, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-N’-(3-fluorophenyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing cellular pathways and processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-N’-(3-fluorophenyl)urea
  • N-(2-ethoxyphenyl)-N’-(4-fluorophenyl)urea
  • N-(2-ethoxyphenyl)-N’-(3-chlorophenyl)urea

Uniqueness

N-(2-ethoxyphenyl)-N’-(3-fluorophenyl)urea is unique due to the specific combination of ethoxy and fluorophenyl groups, which can influence its chemical reactivity and potential applications. The presence of these substituents can affect the compound’s solubility, stability, and interaction with biological targets.

Conclusion

N-(2-ethoxyphenyl)-N’-(3-fluorophenyl)urea is a versatile compound with potential applications in various fields Its unique chemical structure allows it to participate in a range of reactions and interact with different molecular targets

Properties

Molecular Formula

C15H15FN2O2

Molecular Weight

274.29 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-3-(3-fluorophenyl)urea

InChI

InChI=1S/C15H15FN2O2/c1-2-20-14-9-4-3-8-13(14)18-15(19)17-12-7-5-6-11(16)10-12/h3-10H,2H2,1H3,(H2,17,18,19)

InChI Key

SKPMDIGUZVHOSD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

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